4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol
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Overview
Description
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoindole core, a fluorine atom, and a trans-4-hydroxycyclohexyl group. Its molecular formula is C18H21FN2O2, and it has a molecular weight of 414.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazoisoindole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazoisoindole core, such as halogenated, nitrated, and sulfonated compounds .
Scientific Research Applications
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research as an IDO1 inhibitor.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This inhibition leads to a decrease in kynurenine levels in tumor cells, thereby increasing tryptophan levels. This restoration of tryptophan levels enhances the proliferation and activation of immune cells, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces tumor-associated regulatory T-cells .
Comparison with Similar Compounds
Similar Compounds
Navoximod: Another IDO1 inhibitor with a similar mechanism of action.
Indoximod: A compound that modulates the IDO pathway but with a different structure.
Epacadostat: A potent and selective IDO1 inhibitor used in cancer therapy.
Uniqueness
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol is unique due to its specific structural features, such as the imidazoisoindole core and the trans-4-hydroxycyclohexyl group, which contribute to its distinct biochemical properties and therapeutic potential .
Properties
Molecular Formula |
C18H21FN2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2 |
InChI Key |
YGACXVRLDHEXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Origin of Product |
United States |
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